molecular formula C18H24BNO3 B14777922 [4-(4-Aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid

[4-(4-Aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid

Cat. No.: B14777922
M. Wt: 313.2 g/mol
InChI Key: FFFCCQSKDCFYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-Aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid is a complex organic compound with potential applications in various scientific fields. This compound features a borinic acid group, which is known for its unique reactivity and potential use in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the borinic acid precursor, followed by the introduction of the aminophenyl and hydroxy-dimethylbutan-2-yl groups through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or nickel, and solvents like dichloromethane or tetrahydrofuran. The reactions are typically carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

[4-(4-Aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, [4-(4-Aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving boron-containing compounds. It can also be used in the design of boron-based drugs .

Medicine

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with various substrates .

Mechanism of Action

The mechanism of action of [4-(4-Aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid involves its interaction with molecular targets through its borinic acid group. This group can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, allowing it to modulate enzyme activity and protein function. The pathways involved often include inhibition of specific enzymes or alteration of protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(4-Aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both the aminophenyl and hydroxy-dimethylbutan-2-yl groups allows for interactions with a wide range of biological and chemical targets, making it a versatile compound in research and industry .

Properties

Molecular Formula

C18H24BNO3

Molecular Weight

313.2 g/mol

IUPAC Name

[4-(4-aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid

InChI

InChI=1S/C18H24BNO3/c1-17(2,21)18(3,4)23-19(22)15-9-5-13(6-10-15)14-7-11-16(20)12-8-14/h5-12,21-22H,20H2,1-4H3

InChI Key

FFFCCQSKDCFYKE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)N)(O)OC(C)(C)C(C)(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.